3-Pentyn-2-ol, 5-(phenylthio)-

Description

BenchChem offers high-quality 3-Pentyn-2-ol, 5-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pentyn-2-ol, 5-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

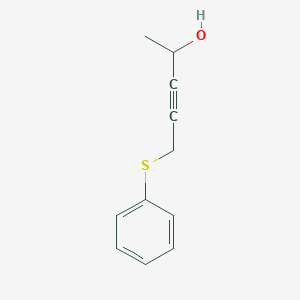

Structure

2D Structure

3D Structure

Properties

CAS No. |

122663-76-7 |

|---|---|

Molecular Formula |

C11H12OS |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

5-phenylsulfanylpent-3-yn-2-ol |

InChI |

InChI=1S/C11H12OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8,10,12H,9H2,1H3 |

InChI Key |

FNBJCZVFDRJDFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CCSC1=CC=CC=C1)O |

Origin of Product |

United States |

Contextualization Within Alkynol and Thioether Chemistry

The chemical nature of 3-Pentyn-2-ol, 5-(phenylthio)- is defined by the presence of both a secondary alcohol on a pentynyl chain and a phenylthio group. This duality places it at the intersection of alkynol and thioether chemistry, two important fields in organic synthesis.

Alkynols , which are alcohols containing a carbon-carbon triple bond, are prized for their ability to undergo a wide array of reactions. The hydroxyl group can be oxidized or can act as a directing group, while the alkyne moiety can participate in addition reactions, coupling reactions, and cycloadditions.

Thioethers , also known as sulfides, are characterized by a sulfur atom bonded to two organic substituents. The sulfur atom in a thioether can be oxidized to sulfoxides and sulfones, and the adjacent carbon-sulfur bond can be cleaved or participate in rearrangements. beilstein-journals.org Thioethers are also important in the formation of carbon-carbon bonds. beilstein-journals.org The phenylthio group in this specific molecule introduces aromatic properties and influences the reactivity of the adjacent methylene (B1212753) group and the alkyne. The synthesis of thioethers can be achieved through various methods, including the reaction of thiols with alkyl halides or the use of xanthates as thiol surrogates for a more environmentally friendly approach. masterorganicchemistry.commdpi.com

The combination of these two functional groups in a single molecule creates a unique reactive landscape. The hydroxyl group and the phenylthio group can act independently or in concert to facilitate complex molecular transformations. For instance, the sulfur atom can influence the stereochemical outcome of reactions at the chiral center of the alcohol. beilstein-journals.org

Significance As a Building Block and Synthetic Intermediate

Approaches Involving Alkyne Functionalization

The functionalization of the carbon-carbon triple bond is a primary strategy for the synthesis of 5-(phenylthio)-3-pentyn-2-ol and its analogs. This can be achieved through various addition reactions or by using the alkyne as a building block in coupling reactions.

Addition Reactions to Alkynes

The direct addition of a thiol to an alkyne, known as hydrothiolation or the thiol-yne reaction, is a straightforward and atom-economical method for forming the key vinyl sulfide linkage. wikipedia.orgnih.gov This reaction can be promoted through radical, transition-metal-catalyzed, or base-catalyzed pathways, each offering different levels of control over regioselectivity and stereoselectivity. wikipedia.orgrsc.org

The thiol-yne reaction involves the addition of a thiol (R-SH) across a carbon-carbon triple bond. wikipedia.org This process can be initiated by radical initiators or UV light, proceeding via a sulfanyl (B85325) radical. wikipedia.orgencyclopedia.pub The initial addition results in a vinyl sulfide, which can potentially undergo a second addition, depending on the reaction conditions. thieme-connect.ded-nb.info For internal alkynes, this reaction can lead to a mixture of (E) and (Z) isomers. wikipedia.org

Base-catalyzed thiol-yne reactions, which are similar to Michael additions, are also possible, particularly with electron-deficient alkynes. thieme-connect.de In this case, a weak base is often sufficient to generate a thiolate anion, which then acts as the nucleophile. thieme-connect.de

| Alkyne Substrate | Thiol Reagent | Catalyst/Initiator | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Terminal Alkynes | Thiols | Radical Initiator (e.g., AIBN) or UV light | Mixture of (E/Z)-alkenyl sulfides (mono-addition) | Anti-Markovnikov addition is typically observed. | wikipedia.org |

| Electron-deficient Alkynes | Thiols | Weak base (e.g., Triethylamine) | Michael-type addition products | Proceeds via a thiolate anion intermediate. | thieme-connect.de |

| Alkynyl Sulfides | Thiols | Eosin Y, green LED | cis-alkenyl disulfides | Reaction is regioselective, with no addition at the α-position of the alkynyl sulfide. | nih.gov |

Transition metal catalysts offer a powerful means to control the regioselectivity and stereoselectivity of alkyne hydrothiolation. acs.org Various metals, including palladium, rhodium, iridium, nickel, and gold, have been employed. wikipedia.orgd-nb.info The choice of catalyst can dictate whether the Markovnikov or anti-Markovnikov product is formed. acs.org

For instance, palladium catalysts like PdCl₂(PhCN)₂ can promote the Markovnikov addition of thiols to aromatic terminal alkynes. acs.org In contrast, rhodium catalysts such as RhCl(PPh₃)₃ tend to favor the anti-Markovnikov addition, yielding trans-vinyl sulfides. acs.orgnih.gov The mechanism often involves either the hydrometallation of the alkyne followed by reaction with the thiol, or the thiometallation of the alkyne. acs.org Iron has also been shown to be an effective catalyst for the hydrothiolation of unactivated alkenes, suggesting its potential applicability to alkynes. nih.gov

| Alkyne Substrate | Thiol Reagent | Catalyst | Product Selectivity | Proposed Intermediate | Reference |

|---|---|---|---|---|---|

| Aromatic Terminal Alkynes (ArC≡CH) | Arylthiols (ArSH) | PdCl₂(PhCN)₂ | Markovnikov adducts (R(ArS)C=CH₂) | Thiopalladation of the alkyne (ArS-[Pd]-Cl) | acs.org |

| Terminal Alkynes (RC≡CH) | Arylthiols (ArSH) | RhCl(PPh₃)₃ | Anti-Markovnikov trans-adducts (trans-RCH=CHSAr) | Hydrorhodation of the alkyne (RCH=CH-[Rh]-SAr) | acs.org |

| Terminal Alkynes | Arylthiols | CpNi(NHC)Cl | High regioselectivity for vinylsulfides | Involves alkyne insertion into the Ni-S bond | researchgate.net |

| Internal Alkynes | Arylthiols | PdI₂/KI | Trisubstituted thiophenes | Intramolecular S-H bond addition to the triple bond | d-nb.info |

Radical-mediated addition of thiols to alkynes is a common and effective method for the synthesis of vinyl sulfides. researchgate.net This process is typically initiated by light or a radical initiator, which generates a thiyl radical (RS•). thieme-connect.deresearchgate.net The thiyl radical then adds to the alkyne in an anti-Markovnikov fashion to produce a vinyl radical intermediate. thieme-connect.de This intermediate subsequently abstracts a hydrogen atom from another thiol molecule to yield the vinyl sulfide product and propagate the radical chain. d-nb.info

This method is generally characterized by its tolerance of various functional groups. researchgate.net However, a lack of stereocontrol is often a challenge, leading to mixtures of E/Z isomers. wikipedia.org In some cases, a second addition of a thiyl radical to the initially formed vinyl sulfide can occur, leading to the formation of a dithioether. d-nb.info

Hydroalkynylation of Alkynyl Thioethers

The hydroalkynylation of alkynyl thioethers with terminal acetylenes represents another pathway to construct more complex alkynyl sulfide structures. This reaction involves the addition of a C(sp)-H bond across the triple bond of the alkynyl thioether. Palladium catalysis has been shown to be effective for this transformation, yielding (Z)-but-3-en-1-yne derivatives with high regio- and stereoselectivity. researchgate.net This method provides a direct route to 1,3-enyne systems bearing a thioether group. Ruthenium catalysts have also been employed for the trans-hydroalkynylation of internal alkynes, expanding the scope of this transformation. acs.org

Alkylation of Propargyl Thioethers

The synthesis of 3-Pentyn-2-ol, 5-(phenylthio)- can also be envisioned through the alkylation of a propargyl thioether. This approach involves the deprotonation of a propargyl thioether, such as phenyl propargyl sulfide, to generate a propargylic anion. This anion can then react with an electrophile, like acetaldehyde, to form the desired γ-hydroxy alkynyl sulfide.

The regioselectivity of this alkylation is a key consideration. Deprotonation can occur at either the acetylenic C-H bond or the propargylic C-H bond. Using one equivalent of a strong base like butyllithium (B86547) typically leads to the formation of the acetylide, which can then be functionalized. sit.edu.cn For example, lithiated phenyl propargyl sulfide reacts with ethylene oxide in the presence of a Lewis acid to yield 5-phenylthio-3-pentyn-1-ol. oup.com To achieve alkylation at the propargylic position, the formation of a dianion by using two equivalents of base may be necessary. sit.edu.cn Alternatively, the propargylation of aldehydes using organometallic propargyl reagents is a well-established method for creating the homopropargylic alcohol moiety. nih.govmdpi.com

A specific method for preparing S-aryl propargyl thioethers involves the PTSA-catalyzed thiolation of tertiary propargylic alcohols with thiophenols. nih.govacs.org This reaction proceeds efficiently and provides a direct route to the necessary precursors for subsequent transformations. nih.govacs.org

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Phenyl propargyl sulfide | 1) n-BuLi; 2) Ethylene oxide, BF₃·OEt₂ | 5-Phenylthio-3-pentyn-1-ol | Selective alkylation at the acetylenic position. | oup.com |

| Tertiary propargylic alcohols | Thiophenols, PTSA (catalyst) | S-Aryl propargyl thioethers | Efficient synthesis of thioether precursors. | nih.govacs.org |

| Aldehydes | Propargyl silanes, Chiral organosilver catalyst | Optically active homopropargylic alcohols | Catalytic asymmetric addition. | nih.gov |

| Aldehydes | Propargyl bromide, low-valent iron or tin | Homopropargylic alcohols | Barbier-type nucleophilic addition. | nih.gov |

Organolithium Chemistry in Alkyne Synthesis (e.g., Butyllithium with Phenyl Propargyl Sulfide)

Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and potent nucleophiles. wikipedia.orgmt.com Their high basicity allows for the deprotonation of weakly acidic C-H bonds, such as the terminal hydrogen of an alkyne, to form a lithium acetylide. mt.com This process, often referred to as metalation, is fundamental in building more complex molecular frameworks. wikipedia.org

A key precursor for the synthesis of the target molecule's backbone is phenyl propargyl sulfide. oup.com The reaction involves the deprotonation of phenyl propargyl sulfide at the terminal alkyne position using an organolithium reagent like butyllithium (BuLi). oup.com Butyllithium is a sufficiently strong base to abstract the acetylenic proton, generating a highly reactive lithium acetylide intermediate. mt.comoup.com This reaction is typically carried out at low temperatures, such as -78°C, in an inert solvent like tetrahydrofuran (B95107) (THF) to control reactivity and prevent side reactions. oup.com The resulting organolithium species is a strong nucleophile, poised for reaction with various electrophiles to extend the carbon chain. wikipedia.org

The basicity of alkyllithium compounds follows the general trend: phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < s-butyllithium < t-butyllithium. mt.com This makes n-butyllithium a common and effective choice for the deprotonation of terminal alkynes. mt.com

Table 1: Key Reagents in Organolithium-Mediated Alkyne Synthesis

| Reagent | Formula | Role in Synthesis |

|---|---|---|

| Phenyl Propargyl Sulfide | C₆H₅SCH₂C≡CH | Alkyne precursor with a terminal proton |

| Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Strong base for deprotonation (metalation) |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic solvent |

Reaction with Electrophilic Reagents (e.g., Ethylene Oxide)

Once the lithium acetylide of phenyl propargyl sulfide is formed, it can react with a suitable electrophile to elongate the carbon chain and introduce new functional groups. wikipedia.org Ethylene oxide is an effective electrophile for this purpose, serving as a two-carbon building block that introduces a primary alcohol upon ring-opening. oup.com

The nucleophilic acetylide attacks one of the carbon atoms of the ethylene oxide ring, forcing the strained three-membered ring to open. This reaction results in the formation of a new carbon-carbon bond and a lithium alkoxide intermediate. A subsequent aqueous workup, typically with an ammonium (B1175870) chloride solution, protonates the alkoxide to yield the final alcohol product. oup.com In a specific documented synthesis, the reaction of the lithiated phenyl propargyl sulfide with ethylene oxide afforded 5-phenylthio-3-pentyn-1-ol. oup.com To enhance the reaction, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be added to activate the ethylene oxide, making it more susceptible to nucleophilic attack. oup.com

This two-step sequence—deprotonation followed by electrophilic attack—is a classic and versatile method for alkyne elaboration, enabling the construction of functionalized alkynyl structures like the backbone of 3-Pentyn-2-ol, 5-(phenylthio)-. wikipedia.orgoup.com

Strategies for Introducing the Phenylthio Moiety

The phenylthio group (PhS-) is a valuable functional group in organic synthesis, and its introduction can be accomplished through several reliable methods.

Reactions Involving Phenyl Disulfide

Diphenyl disulfide (Ph₂S₂) is a common and commercially available crystalline solid used as a source for the phenylthio substituent. wikipedia.orgchemeurope.com It is frequently employed for the α-phenylsulfenylation of carbonyl compounds. circlestar-chem.comthermofisher.com This reaction typically proceeds by forming an enolate from the carbonyl compound using a strong base, which then acts as a nucleophile, attacking the disulfide bond of Ph₂S₂. wikipedia.org This process cleaves the S-S bond to attach one phenylthio group to the α-carbon and generate a lithium thiophenolate (LiSPh) as a byproduct. wikipedia.org

While often used for carbonyl compounds, this principle can be extended to other nucleophiles. Diphenyl disulfide itself is generally prepared through the oxidation of thiophenol. wikipedia.orgchemeurope.com

Table 2: Properties of Diphenyl Disulfide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀S₂ chemeurope.com |

| Molar Mass | 218.36 g/mol chemeurope.com |

| Appearance | Colorless crystals chemeurope.com |

| Melting Point | 61–62 °C chemeurope.com |

| Common Use | Reagent for introducing phenylthio groups circlestar-chem.com |

Thiolate Anion Additions (e.g., Thiophenol)

The addition of thiols, particularly thiophenol, across carbon-carbon triple bonds is a direct method for installing a phenylthio group. organic-chemistry.orgoup.com This reaction can proceed through different mechanisms, including radical additions or nucleophilic conjugate (Michael) additions. oup.comacs.org

In the context of nucleophilic addition, a base is often used to deprotonate thiophenol, generating the highly nucleophilic thiophenolate anion (PhS⁻). acs.orgnih.gov This anion can then attack an activated, electron-deficient alkyne in a conjugate fashion. acs.org The stereochemistry of the resulting vinyl sulfide is often controlled, with anti-addition being a general rule for conjugate additions to electron-deficient alkynes. acs.org The reaction's efficiency and rate are significantly influenced by the polarity of the solvent, with polar solvents like acetonitrile (B52724) and dimethylformamide enhancing the reaction rate. acs.orgnih.gov

For unactivated alkynes, radical-mediated hydrothiolation can be employed. This process involves the generation of a thiyl radical (PhS•) from thiophenol, which then adds to the alkyne. tandfonline.com This method is particularly useful for synthesizing pyrrolidines from propargylamines through a cascade reaction involving radical addition, translocation, and cyclization. tandfonline.com

Reductive Lithiation and Intramolecular Nucleophilic Addition

Reductive lithiation is a powerful technique for generating organolithium compounds from thioethers. researchgate.net This method involves the cleavage of a carbon-sulfur bond using lithium metal in the presence of a catalytic amount of an aromatic electron transfer agent, such as naphthalene (B1677914) or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). researchgate.netpitt.edu The reductive lithiation of alkyl phenyl thioethers produces a highly nucleophilic organolithium species and lithium thiophenolate. researchgate.net

This strategy can be ingeniously applied in intramolecular reactions. A molecule containing both a phenylthio group and an alkyne can undergo reductive lithiation to generate a carbanion. If the geometry is favorable, this newly formed nucleophilic center can then attack the alkyne moiety within the same molecule. rsc.org This intramolecular nucleophilic addition, or cyclization, is a sophisticated method for constructing cyclic structures. rsc.org DFT calculations have been used to understand the regioselectivity of such cyclizations. rsc.org

Derivatization from Precursors

Once a core structure like 5-phenylthio-3-pentyn-1-ol is synthesized, it can be further modified or derivatized to create more complex molecules. oup.com Derivatization is a common strategy to build molecular complexity from a versatile intermediate. For example, the primary alcohol group of 5-phenylthio-3-pentyn-1-ol can be esterified.

In a documented procedure, 5-phenylthio-3-pentyn-1-ol was reacted with ethyl hydrogen malonate in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). oup.com This reaction converts the alcohol into the corresponding ethyl 5-phenylthio-3-pentynyl malonate. oup.com This new molecule now contains a malonate ester group, which is itself a versatile handle for further synthetic transformations, such as decarboxylation or further alkylation at the activated methylene (B1212753) position.

Table 3: Example of Derivatization

| Precursor | Reagents | Product |

|---|---|---|

| 5-phenylthio-3-pentyn-1-ol | Ethyl hydrogen malonate, DCC, DMAP | Ethyl 5-phenylthio-3-pentynyl malonate |

Modification of Existing Alkynols with Phenylthio Groups

One common strategy involves the introduction of a phenylthio group onto an existing alkynol framework. This can be achieved through various coupling reactions where a suitable alkynol is reacted with a phenylthio-containing reagent. For instance, processes analogous to the coupling of alkynols and phenyl groups on a metal template illustrate a pathway for forming carbon-sulfur bonds. rsc.orgnih.gov In such reactions, an alkynol substrate is activated and subsequently reacts with a phenylating or, in this case, a phenylthiolating agent.

Another relevant approach is the 1,2-migration of a phenylthio group. This strategy has been successfully employed in the synthesis of 2-deoxy-β-glycosides, where a C-2 substituent, such as a phenylthio group, migrates to facilitate the formation of the desired product. acs.org This type of intramolecular rearrangement can be adapted for the synthesis of complex alkynols. Furthermore, cobalt-assisted hydrosilylation of alkynes has been shown to be highly regioselective when a phenylthio group is used as a directing element, indicating the influence of the sulfur atom on the reactivity of the alkyne. researchgate.net

The introduction of the phenylthio group can also be accomplished via the reaction of a terminal alkyne with a sulfenylating agent. For example, the reaction of terminal alkynes with S-phenyl 4-methylbenzenesulfonothioate can yield vinyl compounds containing a phenylthio group. rsc.org While this example results in a vinyl sulfide, modifications to the starting alkynol and reaction conditions could potentially lead to the desired alkynyl thioether.

| Reaction Type | Alkynol Substrate Example | Phenylthio Reagent Example | Key Feature | Reference |

| Metal-Catalyzed Coupling | Disubstituted propargylic alcohols | Tetraphenylborate (as phenyl source analog) | Assembly on a ruthenium template | rsc.orgnih.gov |

| 1,2-Arylthio Migration | 1,2-trans-thioglycosides | N/A (Internal Migration) | Stereospecific synthesis of 2-deoxy-β-glycosides | acs.org |

| Directed Hydrosilylation | Unsymmetric propargylic alcohols | N/A (Directing Group) | Cobalt-catalyzed, high regioselectivity | researchgate.net |

| Sulfenylation | 2-Ethynylpyridine | S-phenyl 4-methylbenzenesulfonothioate | Forms a vinyl phenylthio compound | rsc.org |

Introduction of Hydroxyl Functionality onto Phenylthio-Alkynes

An alternative synthetic route involves starting with an alkyne that already contains the phenylthio group and subsequently introducing the hydroxyl functionality. This method offers a different strategic advantage, particularly if the phenylthio-alkyne precursor is readily accessible.

A direct and relevant example is the synthesis of 5-phenylthio-3-pentyn-1-ol. oup.com In this procedure, phenyl propargyl sulfide is treated with butyllithium to generate a lithium acetylide intermediate. This intermediate then reacts with an electrophile, such as ethylene oxide, to introduce the hydroxyl group after an aqueous workup. oup.com This method effectively builds the carbon skeleton while installing the alcohol functionality at a specific position.

Another sophisticated technique uses a "masked hydroxyl group." For example, a dimethyl(1-phenylthio)cyclopropylsilyl group can serve as a precursor to a hydroxyl group. researchgate.net This silyl (B83357) group is stable under various reaction conditions, allowing for other chemical transformations on the molecule. Later in the synthesis, it can be unmasked and converted into the corresponding hydroxyl group through oxidation, often with a peracid. researchgate.net This approach provides excellent control over the timing of the hydroxyl group's introduction.

| Method | Starting Material Example | Reagent(s) for OH Introduction | Intermediate | Reference |

| Nucleophilic Addition | Phenyl propargyl sulfide | 1. Butyllithium 2. Ethylene oxide | Lithium acetylide | oup.com |

| Masked Hydroxyl Group | Substrate with dimethyl(1-phenylthio)cyclopropylsilyl group | Peracid (e.g., m-CPBA) | N/A | researchgate.net |

Purification and Isolation Techniques in Synthesis

Following the chemical synthesis, the crude product mixture, containing the target compound, unreacted starting materials, reagents, and byproducts, must undergo purification. The isolation of 3-Pentyn-2-ol, 5-(phenylthio)- relies on standard and effective laboratory techniques tailored to the physicochemical properties of the compound.

Column Chromatography (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography is a fundamental and widely used technique for purifying compounds from a mixture. magritek.comnih.gov For moderately polar organic molecules like alkynols, silica gel is the most common stationary phase. wpmucdn.com The separation is based on the differential adsorption of the components of the mixture to the polar silica gel. wpmucdn.com A solvent system, or eluent (mobile phase), is chosen to move the compounds down the column at different rates.

The process involves:

Choosing a Solvent System: Thin-layer chromatography (TLC) is first used to determine an appropriate eluent, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). youtube.com The ideal solvent system provides good separation between the desired product and impurities.

Packing the Column: A glass column is packed with a slurry of silica gel in the chosen non-polar solvent. Care is taken to create a uniform, crack-free column bed. youtube.com

Loading and Elution: The crude product is concentrated and loaded onto the top of the silica gel. The eluent is then passed through the column. Less polar compounds interact weakly with the silica gel and elute faster, while more polar compounds are retained longer. wpmucdn.com

Fraction Collection: The eluent is collected in sequential fractions. These fractions are analyzed by TLC to identify which ones contain the pure product. Fractions containing the pure compound are then combined. wpmucdn.com

In documented syntheses of related compounds, such as phenylthio-containing products, purification is frequently achieved by column chromatography on silica gel using solvent systems like petroleum ether/ethyl acetate or hexane/ethyl acetate. rsc.orgoup.com

Preparative Thin-Layer Chromatography (TLC)

For the purification of small quantities of material (typically up to 100 mg), preparative thin-layer chromatography (prep TLC) is an effective alternative to column chromatography. rochester.eduwikipedia.org This technique uses larger TLC plates with a thicker layer (0.5–2.0 mm) of adsorbent, usually silica gel. rochester.eduwikipedia.org

The procedure is as follows:

Sample Application: The crude mixture is dissolved in a minimal amount of a volatile solvent and applied as a thin, continuous line near the bottom of the prep TLC plate. chemistryhall.com

Development: The plate is placed in a sealed chamber containing the appropriate eluent. The solvent moves up the plate by capillary action, separating the components into distinct horizontal bands. chemistryhall.com

Visualization and Isolation: The separated bands are visualized, often using a UV lamp. The band corresponding to the desired product is marked. A sharp razor blade is used to scrape the silica gel from that band off the glass plate. rochester.edu

Product Recovery: The collected silica is placed in a funnel or vial, and the product is eluted from the silica by washing with a polar solvent, such as ethyl acetate or methanol. The silica is then removed by filtration, and the solvent is evaporated to yield the pure compound. rochester.edu

Prep TLC is particularly useful for separating compounds with very similar polarities that may be difficult to resolve by column chromatography. chemistryhall.comresearchgate.net

Solvent Extraction and Drying Procedures

Solvent extraction is a critical workup step used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquids, typically an organic solvent and an aqueous solution. msu.edustudymind.co.uk

The general procedure involves:

Quenching and Extraction: After the reaction is complete, it is often "quenched" by adding an aqueous solution (e.g., water, dilute acid, or saturated ammonium chloride). oup.com The entire mixture is then transferred to a separatory funnel, and an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, diethyl ether) is added. msu.eduorganomation.com

Separation: The funnel is shaken to allow the transfer of the organic product into the organic layer. The layers are then allowed to separate based on density. savemyexams.com The aqueous layer, containing water-soluble impurities and salts, is drained off. The organic layer containing the product is retained. This process may be repeated to maximize product recovery. mit.edu

Washing: The organic layer is often washed with brine (a saturated aqueous solution of sodium chloride) to remove the bulk of the dissolved water. mit.eduorgchemboulder.com

Drying: Final traces of water are removed from the isolated organic solution by adding a solid anhydrous inorganic salt, which acts as a drying agent. msu.edu Common drying agents include anhydrous sodium sulfate (B86663) (Na₂SO₄) and magnesium sulfate (MgSO₄). mit.edu The drying agent is added until it no longer clumps together, indicating the solution is dry. orgchemboulder.com

Filtration and Concentration: The drying agent is removed by gravity filtration or decantation. The solvent is then removed from the filtrate, typically using a rotary evaporator, to yield the crude or purified product. msu.edu

Reaction Chemistry and Transformational Potential of 3 Pentyn 2 Ol, 5 Phenylthio

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond is the primary site of reactivity in 3-Pentyn-2-ol, 5-(phenylthio)-. Its electron-rich nature makes it susceptible to attack by electrophiles, particularly soft metal catalysts, which can activate the alkyne towards nucleophilic attack. The presence of the neighboring hydroxyl group and the gamma-positioned phenylthio group plays a crucial role in directing the regiochemical and stereochemical outcomes of these reactions.

Hydrofunctionalization reactions, such as hydrosilylation, involve the addition of an H-E bond (where E is Si, B, N, O, etc.) across the alkyne. The phenylthio group in the substrate can act as a directing group, influencing the regioselectivity of this addition.

In the context of hydrosilylation, the regioselectivity of the addition of a hydrosilane (H-SiR₃) across the unsymmetrical alkyne is a critical consideration. For substrates analogous to 3-Pentyn-2-ol, 5-(phenylthio)-, such as other alkyl-phenylthio-acetylenes, cobalt-catalyzed hydrosilylation has been shown to proceed with high regioselectivity. The phenylthio group serves as an effective directing group. This directing effect is attributed to a combination of steric interactions involving the alkyl group adjacent to the hydroxyl function and stereoelectronic effects originating from the sulfur atom. This control leads to the preferential formation of one constitutional isomer over the other, typically affording cis-α-silyl-α-thioaryl-substituted olefins.

| Substrate Type | Catalyst System | Major Product Isomer | Key Factor for Regioselectivity |

|---|---|---|---|

| Alkyl-phenylthio-acetylene | Cobalt Complex | α-Silyl-α-thioaryl olefin | Phenylthio directing group |

| Propargylic alcohol with phenylthio group | Cobalt(0)/NHC Ligand | α-Vinylsilane | Steric and stereoelectronic effects |

The stereoselectivity of hydrosilylation refers to the facial selectivity of the addition, resulting in either a syn-addition (leading to the Z-isomer) or an anti-addition (leading to the E-isomer). For many transition-metal-catalyzed hydrosilylations of alkynes, a syn-addition mechanism is predominant. In the case of cobalt-catalyzed reactions involving phenylthioacetylenes, the process typically yields the corresponding cis-α-silyl-α-thioaryl-substituted olefins, indicating a high degree of Z-selectivity. The bulky N-heterocyclic carbene (NHC) ligands used in conjunction with cobalt catalysts can further enhance this selectivity.

The propargylic alcohol functionality in 3-Pentyn-2-ol, 5-(phenylthio)- allows for intramolecular cyclization reactions where the hydroxyl group or the sulfur atom acts as an internal nucleophile. These atom-economical cycloisomerization reactions are powerful methods for constructing heterocyclic systems.

A variety of transition metals are known to catalyze the cycloisomerization of functionalized alkynes. Electrophilic or "alkynophilic" metal catalysts such as platinum(II), gold(I)/gold(III), and salts of indium(III) or gallium(III) are particularly effective. These metals activate the alkyne moiety towards intramolecular nucleophilic attack. For substrates like 5-en-1-yn-3-ols, PtCl₂ has proven to be a versatile catalyst, triggering cycloisomerization cascades. nih.gov Similarly, gold catalysts are widely used for the cyclization of α-hydroxyallenes (isomers of propargylic alcohols) and propargyl alcohols themselves to form oxygen heterocycles. organic-chemistry.orgnih.gov Iron catalysts have also been explored for the cyclization of 2-alkynylthioanisoles to prepare sulfur-containing heterocycles. rsc.org The choice of catalyst can influence the reaction pathway and the final product structure.

Depending on the reaction conditions and the catalyst employed, 3-Pentyn-2-ol, 5-(phenylthio)- can potentially cyclize to form either oxygen- or sulfur-containing heterocycles.

Dihydrofurans: The intramolecular attack of the hydroxyl group onto the metal-activated alkyne via a 5-exo-dig pathway is a common route for the synthesis of 2,5-dihydrofurans. organic-chemistry.orgnih.gov Gold and platinum catalysts are particularly adept at promoting this transformation with propargylic alcohols. nih.govnih.gov This reaction is often highly efficient and can proceed with excellent transfer of chirality if an enantiomerically enriched starting material is used.

Thiophenes: Alternatively, the sulfur atom of the phenylthio group can act as the intramolecular nucleophile. While direct cyclization involving a thioether can be challenging, reactions of closely related substrates provide a strong precedent for this transformation. For instance, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, which are structurally analogous to the title compound, yields substituted thiophenes through a 5-endo-dig S-cyclization. nih.govorganic-chemistry.org This reaction proceeds efficiently using a PdI₂/KI catalytic system. nih.gov The table below summarizes results for this analogous transformation, suggesting a viable pathway for converting 3-Pentyn-2-ol, 5-(phenylthio)- to a corresponding thiophene (B33073) derivative. nih.gov

| Substrate (1-Mercapto-3-yn-2-ol derivative) | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| R = Ph, R¹ = H | 5 | 50 | 2.5 | 90 |

| R = Ph, R¹ = Me | 5 | 80 | 2 | 92 |

| R = 4-MeC₆H₄, R¹ = H | 5 | 50 | 2.5 | 91 |

| R = n-Hex, R¹ = H | 10 | 100 | 14 | 85 |

Cyclization Reactions (e.g., Cycloisomerization)

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C-2 position is a versatile handle for a range of functional group interconversions, including esterification and oxidation.

The secondary alcohol of 3-Pentyn-2-ol, 5-(phenylthio)- can readily undergo esterification with carboxylic acids or their derivatives. A particularly useful reaction is the esterification with malonic acid or its monoesters to form the corresponding malonate esters. This reaction can be catalyzed by acids, such as boric acid, which has been shown to be effective for the monoesterification of malonic acid with alcohols. The reaction would proceed by nucleophilic attack of the hydroxyl group on the carbonyl carbon of the malonic acid derivative.

A representative reaction is: 3-Pentyn-2-ol, 5-(phenylthio)- + HOOC-CH₂-COOR → 3-Pentyn-2-yl, 5-(phenylthio)- OOC-CH₂-COOR + H₂O

These resulting malonate esters are valuable synthetic intermediates, as the active methylene (B1212753) group can be deprotonated and alkylated, providing a route to a variety of substituted acetic acid derivatives after decarboxylation.

Table 1: Examples of Esterification Reactions of Propargylic Alcohols

| Alcohol Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Propargyl alcohol | Malonic acid | Boric acid | Propargyl malonate | |

| Secondary propargylic alcohols | Carboxylic acids | DBSA | Corresponding esters | researchgate.net |

This table is illustrative and based on reactions of similar propargylic alcohols.

The secondary propargylic alcohol in 3-Pentyn-2-ol, 5-(phenylthio)- can be oxidized to the corresponding α,β-alkynyl ketone, 5-(phenylthio)-pent-3-yn-2-one. A variety of oxidizing agents can be employed for this transformation. Mild and selective oxidation can be achieved using reagents such as manganese dioxide (MnO₂), or through catalytic systems. For instance, a chemoenzymatic method using a laccase from Trametes versicolor and TEMPO as a mediator has been successfully applied to the oxidation of various propargylic alcohols, often resulting in quantitative conversions. rsc.org Another efficient system for the aerobic oxidation of propargylic alcohols utilizes a combination of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride. nih.gov

Table 2: Selected Methods for the Oxidation of Secondary Propargylic Alcohols

| Oxidizing System | Substrate Scope | Typical Yields | Reference |

|---|---|---|---|

| Laccase/TEMPO/O₂ | Various propargylic alcohols | 87–>99% | rsc.org |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂ | Various propargylic alcohols | Good to excellent | nih.gov |

This table provides examples of oxidation methods applicable to the hydroxyl group of the target compound.

The hydroxyl group of 3-Pentyn-2-ol, 5-(phenylthio)- can be converted into a variety of other functional groups. For instance, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This then allows for nucleophilic substitution reactions to introduce halides, azides, or other nucleophiles. Direct conversion to halides is also possible using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These transformations significantly expand the synthetic utility of the molecule, enabling the construction of a wider array of derivatives.

Reactivity of the Phenylthio Group

The phenylthio group in 3-Pentyn-2-ol, 5-(phenylthio)- can also participate in chemical transformations, primarily through oxidation of the sulfur atom. The sulfur atom is in its lowest oxidation state and can be oxidized to a sulfoxide (B87167) and further to a sulfone. This oxidation can be achieved with various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reactivity of the other functional groups in the molecule would need to be considered to ensure selective oxidation of the sulfide (B99878). For example, some cobalt-based catalysts have been shown to selectively oxidize sulfides to sulfoxides in the presence of alcohols. nih.gov

The oxidation states can be represented as:

Sulfoxide formation: 3-Pentyn-2-ol, 5-(phenylsulfinyl)-

Sulfone formation: 3-Pentyn-2-ol, 5-(phenylsulfonyl)-

These oxidized derivatives exhibit different chemical properties and can be used in further synthetic manipulations. For instance, sulfoxides can be used in Pummerer-type rearrangements, and sulfones are good leaving groups in certain reactions. Furthermore, the C-S bond of the phenylthio group can be cleaved under specific oxidative conditions. nih.gov

Reductive Removal of Phenylthio Group (e.g., using Raney Nickel)

The carbon-sulfur bond in thioethers can be cleaved reductively, a process known as desulfurization. Raney Nickel, a fine-grained solid composed mostly of nickel, is a widely used reagent for this transformation. chem-station.commasterorganicchemistry.com The process involves the hydrogenolysis of the C-S bond, replacing the phenylthio group with a hydrogen atom. The reductant is the hydrogen that is adsorbed on the surface of the catalyst during its preparation. chem-station.com

For 3-Pentyn-2-ol, 5-(phenylthio)-, treatment with Raney Nickel would be expected to yield pent-3-yn-2-ol. This reaction effectively removes the sulfur moiety, providing a pathway to the corresponding desulfurated alkyne alcohol.

Reaction Scheme: Reductive Desulfurization

It is important to note that the reactivity of Raney Nickel can vary depending on its preparation method. chem-station.com While effective for desulfurization, Raney Nickel is also a potent hydrogenation catalyst. masterorganicchemistry.com Therefore, reaction conditions must be carefully controlled to prevent the reduction of the alkyne functionality. Typically, desulfurization can be achieved under milder conditions than alkyne hydrogenation.

| Reagent | Product | Key Considerations |

| Raney Nickel | Pent-3-yn-2-ol | Potential for over-reduction of the alkyne to an alkene or alkane. |

Role as an Alpha-Anion Stabilizing Group

The phenylthio group can stabilize a negative charge on an adjacent carbon atom (an α-carbanion). This is attributed to a combination of the inductive effect and the polarizability of the sulfur atom. acs.org The sulfur atom can effectively delocalize the negative charge, making the corresponding proton more acidic and facilitating its removal by a base. In the case of 3-Pentyn-2-ol, 5-(phenylthio)-, the protons on the carbon atom adjacent to the sulfur (C-5) are acidic enough to be removed by a strong base, such as an organolithium reagent, to form a stabilized α-anion.

This α-anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can react with electrophiles like alkyl halides or carbonyl compounds. This reactivity allows for the elaboration of the carbon chain at the C-5 position.

Reaction Scheme: Formation and Reaction of the α-Anion

3-Pentyn-2-ol, 5-(phenylthio)- + R-X → [3-Pentyn-2-ol, 5-(phenylthio)-R]⁺ X⁻ (Sulfonium Salt)

[this compoundR]⁺ X⁻ + Base → Sulfonium Ylide

Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in NMR spectra, the precise structure of 3-Pentyn-2-ol, 5-(phenylthio)- can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy offers detailed information about the number, environment, and connectivity of hydrogen atoms within the 3-Pentyn-2-ol, 5-(phenylthio)- molecule. The expected chemical shifts (δ) for the protons in this compound are influenced by the electronic effects of the neighboring functional groups, including the hydroxyl (-OH), alkyne, and phenylthio (-SPh) moieties.

A comprehensive analysis of the ¹H NMR spectrum would be expected to reveal distinct signals for the methyl protons adjacent to the alcohol, the methine proton of the alcohol, the methylene (B1212753) protons adjacent to the sulfur atom, and the aromatic protons of the phenyl group. The coupling between adjacent non-equivalent protons would provide further structural confirmation through the splitting patterns observed.

Table 1: Predicted ¹H NMR Data for 3-Pentyn-2-ol, 5-(phenylthio)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C2) | 1.2-1.4 | Doublet | ~6-7 |

| CH (at C2) | 4.3-4.5 | Quartet | ~6-7 |

| CH₂ (at C5) | 3.4-3.6 | Singlet | - |

| Aromatic-H | 7.2-7.5 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 3-Pentyn-2-ol, 5-(phenylthio)-. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The spectrum would be expected to show signals corresponding to the methyl carbon, the alcohol-bearing methine carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon attached to the sulfur, and the aromatic carbons of the phenyl ring.

Table 2: Predicted ¹³C NMR Data for 3-Pentyn-2-ol, 5-(phenylthio)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~23 |

| C2 (CH-OH) | ~58 |

| C3 (Alkyne) | ~80 |

| C4 (Alkyne) | ~85 |

| C5 (CH₂) | ~30 |

| C (Aromatic, C-S) | ~135 |

| C (Aromatic, ortho) | ~129 |

| C (Aromatic, meta) | ~129 |

| C (Aromatic, para) | ~126 |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Analysis

Due to the presence of a stereocenter at the C2 position, 3-Pentyn-2-ol, 5-(phenylthio)- can exist as a pair of enantiomers. Advanced NMR techniques are crucial for the determination of the stereochemistry of this compound, especially when it is part of a complex mixture or when its absolute configuration needs to be established. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by observing through-space interactions between protons. Furthermore, the use of chiral shift reagents or the formation of diastereomeric derivatives can allow for the differentiation of enantiomers in the NMR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 3-Pentyn-2-ol, 5-(phenylthio)-. It also provides valuable information about the fragmentation patterns of the molecule, which can aid in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 3-Pentyn-2-ol, 5-(phenylthio)-, which has a predicted exact mass that can be calculated from the atomic masses of its constituent elements (C₁₁H₁₂OS). HRMS is instrumental in confirming the identity of the compound and distinguishing it from isomers with the same nominal mass.

Table 3: Predicted HRMS Data for 3-Pentyn-2-ol, 5-(phenylthio)-

| Ion | Calculated m/z |

| [M+H]⁺ | 193.0738 |

| [M+Na]⁺ | 215.0557 |

Note: The data in this table is predicted.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like 3-Pentyn-2-ol, 5-(phenylthio)-. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase. This technique typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, providing clear information about the molecular weight of the compound with minimal fragmentation. ESI-MS is also readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For "3-Pentyn-2-ol, 5-(phenylthio)-", the IR spectrum would exhibit characteristic absorption bands corresponding to its alcohol (O-H), alkyne (C≡C), phenyl (aromatic C=C and C-H), and thioether (C-S) moieties. The presence and position of these bands provide direct evidence for the compound's structure.

The analysis of related compounds, such as 3-butyn-2-ol (B105428) and 3-pentyn-1-ol, provides a basis for predicting the spectral features of the target molecule. chemicalbook.comchemicalbook.comnist.gov The key vibrational frequencies expected in the IR spectrum of "3-Pentyn-2-ol, 5-(phenylthio)-" are detailed in the table below. The broad O-H stretching band is indicative of the alcohol group, while the weak C≡C stretching absorption is characteristic of a disubstituted alkyne. The presence of the phenyl group is confirmed by sharp peaks in the aromatic C-H and C=C stretching regions.

Table 1: Predicted Infrared (IR) Absorption Bands for 3-Pentyn-2-ol, 5-(phenylthio)-

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Alkane | C-H Stretch (sp³) | 3000 - 2850 | Medium |

| Alkyne | C≡C Stretch | 2260 - 2190 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Alcohol | C-O Stretch | 1260 - 1000 | Strong |

| Thioether | C-S Stretch | 700 - 600 | Weak to Medium |

Chromatographic Techniques for Analysis

Chromatographic methods are indispensable for separating "3-Pentyn-2-ol, 5-(phenylthio)-" from reaction mixtures, assessing its purity, and quantifying its presence. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes. libretexts.org

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the alcohol group in "3-Pentyn-2-ol, 5-(phenylthio)-" may require derivatization to increase volatility and prevent peak tailing, GC offers high-resolution separation. When coupled with a detector, it provides both qualitative and quantitative information.

For enhanced analysis, GC is often interfaced with Mass Spectrometry (GC-MS), which separates components and provides mass-to-charge ratio data, aiding in structural confirmation. jmb.or.kr Given the presence of a sulfur atom, a Sulfur Chemiluminescence Detector (SCD) can be particularly advantageous. shimadzu.comresearchgate.net An SCD offers high selectivity and sensitivity for sulfur-containing compounds, allowing for their precise detection and quantification even in complex matrices. shimadzu.comresearchgate.netmdpi.com

Table 2: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Condition |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for "3-Pentyn-2-ol, 5-(phenylthio)-". researchgate.netijrpc.com Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for separating organic molecules. preprints.org

The phenyl group in the compound allows for sensitive detection using an ultraviolet (UV) detector. researchgate.netnih.gov The method involves injecting the sample into a column, typically a C18 column, and eluting it with a mobile phase, such as a mixture of acetonitrile (B52724) and water. researchgate.netnih.gov By optimizing parameters like the mobile phase composition and flow rate, a sharp, well-resolved peak corresponding to the compound can be obtained in a relatively short time. semanticscholar.org

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used primarily for monitoring the progress of a chemical reaction and identifying the components in a mixture. libretexts.orgorgchemboulder.comchemistryhall.comkhanacademy.org The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. orgchemboulder.comchemistryhall.com The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), which moves up the plate via capillary action. orgchemboulder.comkhanacademy.org

Due to differences in polarity, components of the mixture travel at different rates, resulting in their separation. khanacademy.org For "3-Pentyn-2-ol, 5-(phenylthio)-", visualization can be achieved non-destructively using a UV lamp, as the phenyl group will absorb UV light and appear as a dark spot on a fluorescent plate. libretexts.org Alternatively, chemical stains can be used. A potassium permanganate (B83412) stain, for instance, will react with the alkyne and alcohol functional groups, producing a distinct yellow or brown spot on a purple background, thereby confirming the presence of these groups. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify the compound. libretexts.org

Table 4: General Procedure for Thin-Layer Chromatography (TLC) Analysis

| Step | Description |

| Stationary Phase | Silica gel coated on an aluminum or glass plate. orgchemboulder.comchemistryhall.com |

| Sample Application | A dilute solution of the sample is spotted on the baseline of the TLC plate using a capillary tube. orgchemboulder.com |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents (e.g., Hexane (B92381)/Ethyl Acetate) is placed in a developing chamber. |

| Development | The TLC plate is placed in the chamber, allowing the eluent to ascend the plate by capillary action. orgchemboulder.comkhanacademy.org |

| Visualization | The separated spots are visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). libretexts.org |

Computational Chemistry Studies on 3 Pentyn 2 Ol, 5 Phenylthio and Analogues

Theoretical Investigations of Reaction Mechanisms.smu.edunih.gov

Theoretical investigations into the reaction mechanisms involving 3-Pentyn-2-ol, 5-(phenylthio)- and similar compounds are crucial for understanding and predicting their chemical transformations. These studies typically involve mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products. smu.edu

Transition State Analysis.smu.eduscribd.com

A key aspect of understanding reaction mechanisms is the characterization of the transition state, which represents the highest energy point along the reaction coordinate. smu.edu Computational methods allow for the precise determination of the geometry and energy of these fleeting structures. For reactions involving alkynols, the nature of the transition state can dictate the stereochemical outcome. For instance, in reactions like the Claisen rearrangement, computational models can predict whether the reaction will favor a syn or anti product by analyzing the relative energies of different transition state conformations. caltech.edu The analysis of these transition states often involves examining the interactions between substituents, such as steric hindrance or electronic effects, which can significantly influence the energy barrier of the reaction. cdnsciencepub.com

Prediction and Rationalization of Selectivity (Regio- and Stereoselectivity).smu.edunih.gov

Computational chemistry is particularly adept at predicting and explaining the selectivity of chemical reactions, including regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the stereochemical outcome of a reaction).

Quantum Chemical Calculations.smu.edu

Quantum chemical calculations are at the heart of predicting selectivity. smu.edu For a molecule like 3-Pentyn-2-ol, 5-(phenylthio)-, these calculations can be used to determine the electron density at different positions in the molecule, which can indicate the most likely site for electrophilic or nucleophilic attack. In reactions like hydrosilylation of unsymmetrical alkynes, the phenylthio group can act as a directing group, influencing where the silyl (B83357) group adds to the alkyne. researchgate.net Computational studies can model the interaction between the catalyst, the substrate, and the directing group to rationalize the observed regioselectivity. researchgate.net Similarly, stereoselectivity can be understood by calculating the energies of the different transition states leading to various stereoisomers. The lowest energy transition state will correspond to the major product. rsc.org

Electronic Structure Analysis of the Phenylthio Group's Influence

The phenylthio group (-SPh) plays a significant role in the reactivity of 3-Pentyn-2-ol, 5-(phenylthio)-. Computational analysis of its electronic structure can reveal how it influences the molecule's properties. The sulfur atom in the phenylthio group has lone pairs of electrons that can participate in resonance, and its electronegativity and polarizability can affect the electron distribution within the molecule. researchgate.net These electronic effects can be studied using various computational techniques, such as Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions. The phenylthio group can act as an electron-donating or electron-withdrawing group depending on the reaction conditions, and computational studies can quantify this effect. This understanding is crucial for predicting how the molecule will behave in different chemical environments.

Computational Design of Novel Transformations

Beyond analyzing existing reactions, computational chemistry can be a powerful tool for designing new chemical transformations. By understanding the underlying principles of reactivity and selectivity for a scaffold like 3-Pentyn-2-ol, 5-(phenylthio)-, chemists can computationally screen potential new reactions and catalysts. For example, by modifying the substituents on the phenyl ring of the phenylthio group or by changing the catalyst, it may be possible to tune the reactivity and selectivity of the molecule to achieve desired outcomes. Computational modeling can predict the feasibility of these new reactions by calculating their energy profiles and identifying promising candidates for experimental investigation. This in-silico approach can significantly accelerate the discovery of novel and efficient synthetic methods.

Q & A

Q. What are the key physicochemical properties of 3-Pentyn-2-ol, 5-(phenylthio)-, and how are they experimentally determined?

- Methodological Answer : Physicochemical properties such as boiling point, density, and pKa are critical for experimental design. Predicted values for analogous alkynols (e.g., 1-Phenyl-1-pentyn-3-ol) include a boiling point of 266.9±23.0 °C (at reduced pressure), density of 1.04±0.1 g/cm³, and pKa of 13.00±0.20 . Experimental determination involves:

- Gas Chromatography (GC) : Purity assessment (≥98% via GC) and boiling point verification under controlled pressure .

- Density Measurement : Calibrated densitometers at 20°C .

- Acid Dissociation (pKa) : Potentiometric titration or computational modeling using SMILES/InChI descriptors (e.g., InChIKey:

HJFRLXPEVRXBQZ-UHFFFAOYSA-N) .

| Property | Predicted Value (Analog) | Experimental Method |

|---|---|---|

| Boiling Point | 266.9±23.0 °C | GC, reduced pressure |

| Density | 1.04±0.1 g/cm³ | Densitometry |

| pKa | 13.00±0.20 | Potentiometry |

Q. What synthetic routes are reported for introducing phenylthio groups into alkynol structures?

- Methodological Answer : The phenylthio group can be introduced via iodoheterocyclization in ionic liquids, as demonstrated for 1-mercapto-3-alkyn-2-ols . Key steps include:

Thiol-Alkyne Coupling : Reaction of alkynols with phenyl disulfide in the presence of Cu(I) catalysts.

Regioselective Hydration : Use of sulfoxide intermediates to control stereochemistry (e.g., hydration of 1,2-allenylic sulfoxides) .

Side products (e.g., thiophene derivatives) are minimized by optimizing solvent polarity and reaction time.

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of reactions involving 3-Pentyn-2-ol, 5-(phenylthio)-?

- Methodological Answer : Regioselectivity in alkynol reactions is modeled using density functional theory (DFT) . Inputs include:

- SMILES/InChI Descriptors : Molecular structure (e.g.,

CC#CC(C(SC6H5))O). - Transition State Analysis : Comparing activation energies for possible pathways (e.g., Markovnikov vs. anti-Markovnikov addition) .

For example, hydration of the triple bond may favor the terminal carbon due to steric hindrance from the phenylthio group.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for alkynol derivatives?

- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., pressure, purity). For example:

- Boiling Point Variability : A reported range of 138–140°C (at 1 atm) vs. 266.9±23.0°C (predicted under reduced pressure) highlights the need to standardize pressure conditions .

- Density Differences : Calibration against NIST-certified reference materials reduces instrument error .

Recommendation : Cross-validate data using multiple techniques (e.g., GC, NMR, and computational predictions) and document conditions explicitly.

Q. What strategies mitigate toxicity risks during handling of 3-Pentyn-2-ol, 5-(phenylthio)-?

- Methodological Answer : Safety protocols align with GHS guidelines and JIS Z 7253:2019 :

- Ventilation : Use fume hoods to limit inhalation exposure.

- PPE : Nitrile gloves and goggles to prevent dermal/ocular contact.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Toxicity data for analogs (e.g., Fenbendazole) suggest potential irritancy, warranting pre-experiment risk assessments .

Key Research Gaps and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.